molecular formula C11H14N2O B14580014 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-8,8-dimethyl- CAS No. 61479-34-3

5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-8,8-dimethyl-

Cat. No.: B14580014
CAS No.: 61479-34-3
M. Wt: 190.24 g/mol
InChI Key: XHSXGLAWWVKYQC-UHFFFAOYSA-N
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Description

5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-8,8-dimethyl-: is a heterocyclic compound that features a fused ring system combining a pyridine and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-8,8-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2,6-dichloropyridines as starting materials, which undergo free-radical xanthate-mediated cyclization or intermolecular addition/cyclization sequences to form the fused ring system .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-8,8-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-8,8-dimethyl- is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the design of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-8,8-dimethyl- involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-8,8-dimethyl- lies in its specific ring structure and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in specialized applications.

Properties

CAS No.

61479-34-3

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

8,8-dimethyl-7,9-dihydro-6H-pyrido[3,2-c]azepin-5-one

InChI

InChI=1S/C11H14N2O/c1-11(2)6-9-8(4-3-5-12-9)10(14)13-7-11/h3-5H,6-7H2,1-2H3,(H,13,14)

InChI Key

XHSXGLAWWVKYQC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC=N2)C(=O)NC1)C

Origin of Product

United States

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